Ethyl 2-ethoxycyclopropane-1-carboxylate
Description
Ethyl 2-ethoxycyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethyl ester group at position 1 and an ethoxy substituent at position 2 of the cyclopropane ring. This compound is synthesized via Rh-catalyzed cyclopropanation, where ethyl diazoacetate reacts with ethyl vinyl ether in the presence of Rh₂(OAc)₄, yielding diastereomers such as rac-ethyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate and rac-ethyl (1R,2S)-2-ethoxycyclopropane-1-carboxylate . The stereochemical outcome is influenced by the reaction conditions, including solvent choice and catalyst loading.
Properties
IUPAC Name |
ethyl 2-ethoxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-10-7-5-6(7)8(9)11-4-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOJVVKDDBEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxycyclopropane-1-carboxylate typically involves the cyclopropanation of ethyl 2-ethoxyacrylate. This reaction can be carried out using various methods, including the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple as reagents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxycyclopropane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .
Scientific Research Applications
Ethyl 2-ethoxycyclopropane-1-carboxylate (C8H14O3) is a chemical compound with various potential applications in scientific research . This document aims to provide a detailed overview of its applications, drawing from diverse and verified sources.
1. Synthesis of Cyclopropanes
- This compound can be used in the synthesis of cyclopropanes using functionalized organozinc carbenoids with alkenes .
2. Use as an Intermediate
- It can be used as an intermediate for 1-cyclopropylquinolonecarboxylic acids .
- It can be used in the preparation of quinolonecarboxylic acid derivatives . The process involves using novel intermediates to produce 1-cyclopropyl-quinolonecarboxylic acids or their derivatives, which are valuable due to their excellent action .
- Amine-substituted 4-quinolone-3-3-carboxylic acids in the 7-position are known for their good antibacterial action, with 1-cyclopropyl compounds standing out due to their high level of activity .
3. Reactivity of 1-Donor Substituted Ethynylcyclopropanes
- 1-(Ethoxyethynyl)cyclopropanol derivatives can be transformed into ethyl (1-hydroxy-cyclopropyl)acetate on heating in acidic conditions with mercuric chloride .
- Treatment of 1-(Ethoxyethynyl)cyclopropanol with t-butylhypochlorite results in exothermic ring opening to the 13-chloroethyl ethoxyethynyl ketone .
- Addition of MCPBA and hydrolysis with aqueous acetone led to the 1-hydroxycyclopropanecarboxylic acid .
4. Example reactions
- If, for example, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolonecarboxylic acid ethyl ester and 1-bromo-1-ethoxy-cyclopropane are used as starting materials, the course of the reaction can be represented by the following formula : 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid methyl ester, 6,7-difluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, 6,7-difluoro-4-hydroxy-3-quinolinecarboxylic acid methyl ester, 6,7,8-trifluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, 8-chloro-6,7-difluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester .
Data Table of Chemical Properties
While specific comprehensive data tables and case studies were not available in the search results, some chemical properties and hazard information can be found for related compounds:
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxycyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active cyclopropane moiety, which can then interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylates
Structural and Functional Group Variations
Ethyl 2-phenylcyclopropane-1-carboxylate
- Substituents : A phenyl group replaces the ethoxy group at position 2.
- Synthesis : Prepared via analogous cyclopropanation methods, but with styrene derivatives as substrates.
- The trans-diastereomer (rel-(1R,2R)) is commonly reported .
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate
- Substituents: An amino group at position 1 and a vinyl group at position 2.
- Synthesis: Involves cyclopropanation with vinyl ethers followed by amino functionalization.
- Reactivity: The amino group enables further derivatization (e.g., trifluoroacetylation to form ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate) .
Ethyl 2-cyclopropylcyclopropane-1-carboxylate
- Substituents : A cyclopropyl group at position 2.
- Properties : The fused cyclopropane rings introduce unique steric and electronic effects. Molecular formula: C₉H₁₄O₂; molecular weight: 154.21 g/mol .
Ethyl 2-(diethoxymethyl)-3-(alkylsulfanyl)cyclopropane-1-carboxylates
- Substituents : Diethoxymethyl and sulfanyl (e.g., methylsulfanyl, ethylsulfanyl) groups.
- Synthesis : Diastereoselective thiol-ene reactions with ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate.
Physicochemical Properties
Biological Activity
Ethyl 2-ethoxycyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, which is known for its strain and reactivity. The compound can be represented by the following structure:
This structure contributes to its potential as a bioactive molecule.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Some key mechanisms include:
- Nucleophilic Reactions : The cyclopropane moiety can undergo nucleophilic ring-opening reactions, generating reactive intermediates that may interact with biomolecules.
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties, which may extend to this compound.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with cyclopropane derivatives. Below are notable findings related to this compound:
Table 1: Biological Activities of Similar Cyclopropane Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 2-methylcyclopropane-1-carboxylate | Antimicrobial | |
| 3-Ethoxycyclopropanecarboxylic acid | Anti-inflammatory | |
| Cyclopropanecarboxylic acid | Enzyme inhibition (kinases) |
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of cyclopropane derivatives, including this compound. Results indicated that these compounds exhibited significant inhibition against various bacterial strains, suggesting potential as new antimicrobial agents. The study emphasized the need for further exploration into their mechanisms of action and structure-activity relationships .
Enzyme Inhibition Studies
Another research highlighted the potential of cyclopropane derivatives in inhibiting specific kinases involved in inflammatory pathways. This compound was tested alongside other analogs, showing promising results in reducing kinase activity, which could lead to therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for Ethyl 2-ethoxycyclopropane-1-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves cyclopropanation of a precursor (e.g., ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate) followed by functionalization. Key steps include:
- Cyclopropanation : Use of transition metal catalysts (e.g., Rh or Cu) under inert atmospheres.
- Diastereoselective addition : Thiols or thioacetates are added under controlled temperatures (e.g., −20°C to 25°C) to achieve stereochemical control .
- Solvent selection : Anhydrous acetonitrile or tetrahydrofuran (THF) minimizes side reactions . Critical parameters include catalyst purity, reaction time, and post-synthesis purification (e.g., column chromatography).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituents and stereochemistry (e.g., cyclopropane ring protons appear as distinct multiplets) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 393.4 g/mol for derivatives) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported diastereoselectivity during the synthesis of this compound derivatives?
Contradictions in diastereomeric ratios often arise from:
- Reagent purity : Trace moisture or oxygen can alter reaction pathways.
- Temperature gradients : Subtle variations (e.g., −10°C vs. 0°C) significantly impact selectivity .
- Analytical methods : Use chiral HPLC or NOE NMR experiments to resolve stereoisomers unambiguously . Standardizing reaction protocols and cross-validating results with computational models (e.g., DFT) can resolve inconsistencies.
Q. What strategies enhance stereochemical control in cyclopropane ring functionalization?
- Chiral auxiliaries : Temporarily introduce chiral groups to direct nucleophilic additions (e.g., thiols) .
- Ring strain exploitation : The cyclopropane’s inherent strain increases reactivity at specific positions, enabling regioselective modifications .
- Catalyst design : Asymmetric catalysts (e.g., Pd with chiral ligands) improve enantiomeric excess (ee) in derivatives .
Q. How does the cyclopropane ring’s electronic and steric profile influence its reactivity in cross-coupling reactions?
- Electronic effects : The strained ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reagents) .
- Steric hindrance : Bulky substituents (e.g., ethoxy groups) slow down reactions at adjacent positions, guiding selective functionalization . Computational studies (e.g., molecular electrostatic potential maps) predict reactive sites .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Detailed documentation : Record exact molar ratios, solvent drying methods, and inert gas flow rates .
- Validation : Replicate published procedures (e.g., diethylzinc-mediated cyclopropanation) and compare yields .
- Purity checks : Use elemental analysis and melting point determination for novel compounds .
Q. How can researchers validate the biological activity of this compound derivatives?
- Enzyme assays : Test inhibition of target enzymes (e.g., cytochrome P450) using kinetic studies .
- Structure-activity relationships (SAR) : Modify substituents (e.g., ethoxy to methoxy) and measure potency changes .
- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity before in vivo trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
